5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine
Description
Properties
IUPAC Name |
5-(5-chlorothiophen-2-yl)-1,2,4-triazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4S/c8-6-2-1-5(13-6)4-3-10-12-7(9)11-4/h1-3H,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTBBVWROPNYFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=CN=NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-chlorothiophene-2-carboxylic acid and appropriate triazine precursors.
Formation of Intermediate: The carboxylic acid is converted to an amine derivative through amination reactions.
Cyclization: The amine derivative undergoes cyclization with triazine precursors under controlled conditions to form the final product.
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes:
Temperature Control: Maintaining specific temperatures to favor the desired reaction pathway.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form amine derivatives.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, molecular properties, and reported bioactivities:
Key Observations:
- Fluorine, being smaller and more electronegative, may optimize receptor interactions via dipole effects .
- Aromatic Systems : Thiophene (sulfur-containing) and furan (oxygen-containing) rings differ in electronic and steric profiles. Thiophene’s sulfur may engage in hydrophobic interactions, while furan’s oxygen improves solubility .
- Pyridine vs. Phenyl: Pyridine substituents (e.g., in adenosine antagonists) introduce basic nitrogen, enabling hydrogen bonding or π-stacking in receptor pockets .
Biological Activity
5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine, with the chemical formula C7H5ClN4S and CAS number 1155047-26-9, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial and antitumor activities, along with relevant research findings and case studies.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 212.66 g/mol |
| Melting Point | Not specified |
| Solubility | Highly soluble |
| Log P (octanol-water partition coefficient) | 1.2 |
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound. It has been shown to exhibit activity against various bacterial strains. A systematic review identified several derivatives of 1,2,4-triazine compounds that demonstrated significant antibacterial effects, suggesting that this compound may share similar mechanisms of action due to its structural features .
Case Study:
In a study published in 2024, researchers evaluated the antibacterial efficacy of several triazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, making it a promising candidate for further development .
Antitumor Activity
The compound has also been investigated for its potential antitumor properties. Research indicates that derivatives of triazine compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Research Findings:
A recent study explored the cytotoxic effects of triazine derivatives on human cancer cell lines. The findings revealed that this compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations above 50 µM . The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The presence of the chlorothiophene moiety is believed to enhance its lipophilicity and improve membrane permeability, which is crucial for its antibacterial and antitumor activities.
Q & A
Q. What are the optimal synthetic routes for 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine, and how can reaction conditions be optimized?
The synthesis of this compound typically involves multi-step reactions, including cyclocondensation of precursors such as thiophene derivatives and triazine intermediates. Key steps include:
- Precursor Preparation : Start with 5-chlorothiophene-2-carboxylic acid derivatives, which are functionalized via nucleophilic substitution or coupling reactions .
- Cyclization : Use catalysts like copper(I) iodide or palladium complexes to facilitate triazine ring formation .
- Purification : Employ column chromatography or recrystallization in polar solvents (e.g., ethanol or DMSO) to isolate the product.
Optimization requires strict control of temperature (60–120°C), solvent polarity (e.g., DMF for high solubility), and catalyst loading (1–5 mol%) to maximize yield (reported up to 75%) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the structure via chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm and amine protons at δ 5.0–6.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides accurate molecular weight confirmation (e.g., [M+H]⁺ at m/z 253.03) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30) assess purity (>98%) .
Q. How should this compound be stored to ensure long-term stability?
- Storage Conditions : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis .
- Stability Monitoring : Use periodic HPLC analysis to detect degradation products (e.g., hydrolyzed triazine rings or thiophene oxidation) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Chlorine Position : The 5-chloro group on thiophene enhances lipophilicity, improving membrane permeability in cell-based assays .
- Triazine Substitution : Replacing the amine group with methyl or aryl groups reduces binding affinity to kinase targets (e.g., IC₅₀ increases from 0.5 µM to >10 µM) .
Methodology : Perform comparative assays (e.g., fluorescence polarization for binding affinity) on analogs synthesized via parallel combinatorial chemistry .
Q. How can contradictory data on solubility and bioactivity be resolved?
Discrepancies often arise from:
- Solvent Effects : Dimethyl sulfoxide (DMSO) may stabilize the compound in vitro but induce aggregation in aqueous buffers. Use dynamic light scattering (DLS) to monitor aggregation .
- Assay Variability : Standardize cell culture conditions (e.g., serum-free media) to minimize interference from serum proteins .
Resolution : Apply multivariate analysis (e.g., PCA) to datasets from multiple labs to identify confounding variables .
Q. What environmental stability parameters must be considered for eco-toxicological studies?
- Photodegradation : UV-Vis studies show rapid degradation under UV light (t₁/₂ = 2–4 hours), generating chlorinated byproducts .
- Aquatic Fate : Use OECD 301D guidelines to assess biodegradability in simulated freshwater (e.g., <20% degradation over 28 days) .
Experimental Design : Combine high-performance liquid chromatography–mass spectrometry (HPLC-MS) and toxicity assays (e.g., Daphnia magna LC₅₀) .
Q. What computational methods predict binding modes with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., dihydrofolate reductase, DHFR). Key residues: Asp27 and Leu28 for hydrogen bonding .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes (RMSD < 2.0 Å) .
Validation : Cross-validate with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can experimental designs minimize batch-to-batch variability in pharmacological studies?
- Randomized Block Design : Assign synthesis batches and biological replicates randomly to control for confounding factors (e.g., humidity during synthesis) .
- Quality Control : Implement LC-MS batch analysis to ensure >95% purity for all batches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
